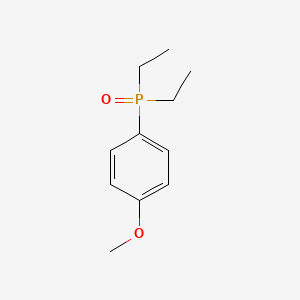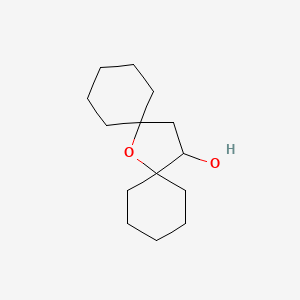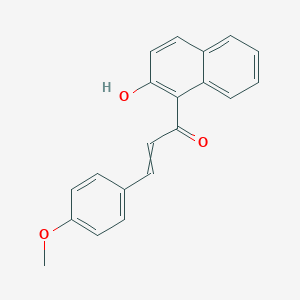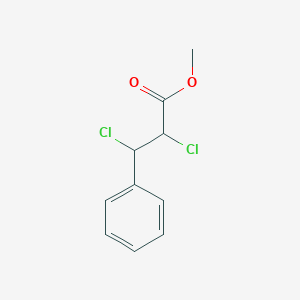
3,8-Dibromo-6-chlorophenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dibromo-6-chlorophenanthridine is a polycyclic aromatic compound with the molecular formula C₁₃H₆Br₂ClN. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenanthridine core, which is a nitrogen-containing heterocyclic structure. The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dibromo-6-chlorophenanthridine typically involves the bromination and chlorination of phenanthridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the bromination of 1,10-phenanthroline in the presence of sulfur dichloride and pyridine has been reported to yield brominated phenanthrolines . The reaction conditions often require careful control of temperature and solvent to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available phenanthridine. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The Saitoh method is one such approach that has been widely adopted for the preparation of brominated phenanthrolines .
化学反应分析
Types of Reactions: 3,8-Dibromo-6-chlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Bromination: Reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or sulfur dichloride in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenanthridines, while oxidation can produce phenanthridine oxides.
科学研究应用
3,8-Dibromo-6-chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials with specific electronic and photophysical properties
作用机制
The mechanism of action of 3,8-dibromo-6-chlorophenanthridine involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards target molecules .
相似化合物的比较
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
Comparison: Compared to its analogs, 3,8-dibromo-6-chlorophenanthridine exhibits unique reactivity due to the presence of both bromine and chlorine atomsThe specific substitution pattern also influences its electronic properties, making it distinct from other brominated phenanthrolines .
属性
CAS 编号 |
33692-79-4 |
|---|---|
分子式 |
C13H6Br2ClN |
分子量 |
371.45 g/mol |
IUPAC 名称 |
3,8-dibromo-6-chlorophenanthridine |
InChI |
InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI 键 |
LFSFTELECNLNLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)




![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)





